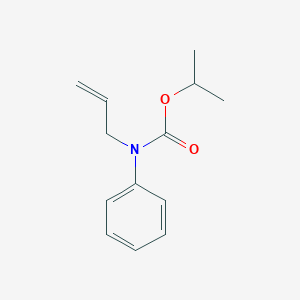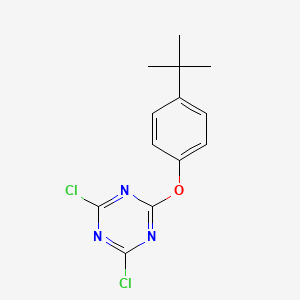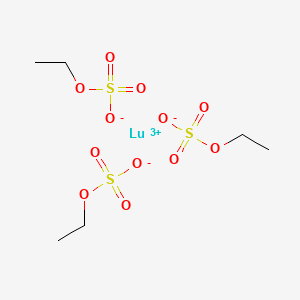
Lutetium tris(ethyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium tris(ethyl sulfate) is a chemical compound that contains the rare earth element lutetium. Lutetium is a member of the lanthanide series and is known for its high density and hardness. The compound is typically used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium tris(ethyl sulfate) can be synthesized through the reaction of lutetium oxide or lutetium chloride with ethyl sulfate under controlled conditions. The reaction typically involves dissolving lutetium oxide or lutetium chloride in a suitable solvent, followed by the addition of ethyl sulfate. The mixture is then heated to facilitate the reaction and the formation of lutetium tris(ethyl sulfate).
Industrial Production Methods
Industrial production of lutetium tris(ethyl sulfate) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lutetium tris(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and other oxidation products.
Reduction: Reduction reactions can convert lutetium tris(ethyl sulfate) to lutetium metal or other reduced forms.
Substitution: The ethyl sulfate groups can be substituted with other ligands or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products
The major products formed from these reactions include lutetium oxide, lutetium metal, and various substituted lutetium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lutetium tris(ethyl sulfate) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Employed in biological studies to investigate the effects of lutetium compounds on cellular processes.
Medicine: Utilized in radiopharmaceuticals for targeted cancer therapy, particularly in the treatment of neuroendocrine tumors.
Industry: Applied in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
Mechanism of Action
The mechanism of action of lutetium tris(ethyl sulfate) involves its interaction with specific molecular targets and pathways. In medical applications, the compound binds to specific receptors on cancer cells, allowing for targeted delivery of radiation therapy. The ethyl sulfate groups facilitate the solubility and stability of the compound, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Lutetium chloride (LuCl3): A common lutetium compound used in various chemical reactions and industrial applications.
Lutetium oxide (Lu2O3): Used in the production of specialty glasses and ceramics.
Lutetium nitrate (Lu(NO3)3): Employed in various research and industrial processes.
Uniqueness
Lutetium tris(ethyl sulfate) is unique due to its specific combination of lutetium and ethyl sulfate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high solubility, stability, and targeted interactions with specific molecular targets.
Properties
CAS No. |
5066-25-1 |
|---|---|
Molecular Formula |
C6H15LuO12S3 |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
ethyl sulfate;lutetium(3+) |
InChI |
InChI=1S/3C2H6O4S.Lu/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI Key |
UQYYVXLWHSJNES-UHFFFAOYSA-K |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


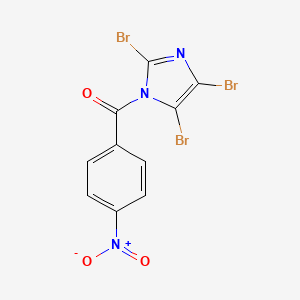

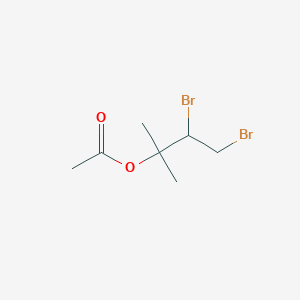
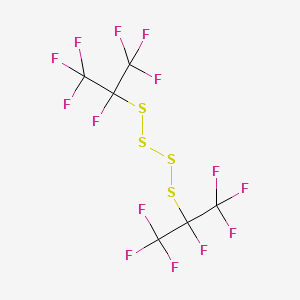
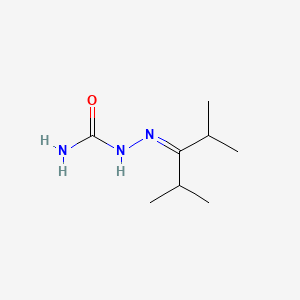
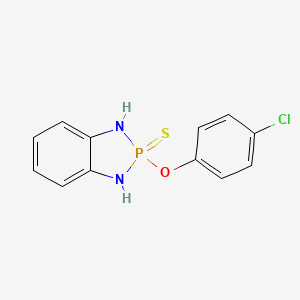
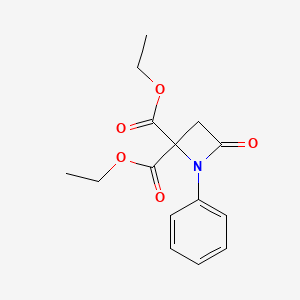
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)



![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
